molecular formula C9H8N2 B14153819 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 38447-89-1

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

Cat. No.: B14153819
CAS No.: 38447-89-1
M. Wt: 144.17 g/mol
InChI Key: DJNPQHBMESQZIP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is a bicyclic organic compound with the molecular formula C9H8N2. It is characterized by a rigid, bicyclic structure that includes a double bond and two cyano groups attached to the carbon atoms at positions 2 and 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride followed by dehydration and subsequent reaction with ammonia can yield the desired dicarbonitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: The major products are dicarboxylic acids.

    Reduction: The major products are primary amines.

    Substitution: The products vary depending on the nucleophile used but generally include substituted derivatives of the original compound.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the bicyclic structure also allows for reactions that can modify the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of two cyano groups, which impart distinct reactivity and potential for forming various derivatives. Its rigid bicyclic structure also makes it a valuable scaffold in synthetic chemistry.

Properties

CAS No.

38447-89-1

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

InChI

InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2

InChI Key

DJNPQHBMESQZIP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C#N)C#N

Origin of Product

United States

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